![molecular formula C12H15NO3 B13685658 Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a 2-oxopropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
The use of HFIP as a solvent is particularly advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, and high polarity .
化学反应分析
Types of Reactions
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with activated alcohols such as benzylic and allylic alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the dimethylamino group and ester functionality suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Fluorinated alcohols like HFIP are commonly used as solvents and promoters for nucleophilic substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, may be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with activated alcohols typically yield substituted esters .
科学研究应用
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules and potential pharmacological effects.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The dimethylamino group may facilitate binding to specific sites, while the ester functionality could undergo hydrolysis or other transformations within biological systems .
相似化合物的比较
Similar Compounds
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: This compound shares a similar core structure but differs in the substitution pattern on the phenyl rings.
4-[2-(4-dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide: Another related compound with a dimethylamino group and phenyl ring, but with different functional groups and applications.
Uniqueness
Its synthesis using environmentally friendly solvents and metal-free procedures further highlights its significance in sustainable chemistry .
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-6-4-9(5-7-10)8-11(14)12(15)16-3/h4-7H,8H2,1-3H3 |
InChI 键 |
VCWCTJSWUCISRG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)

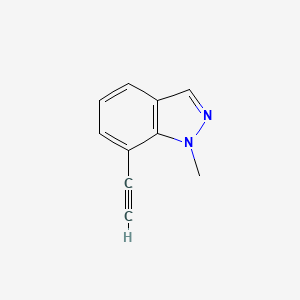

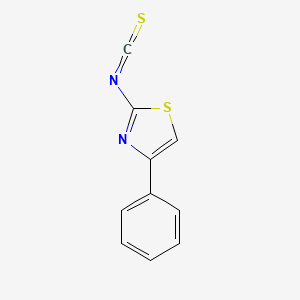
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)
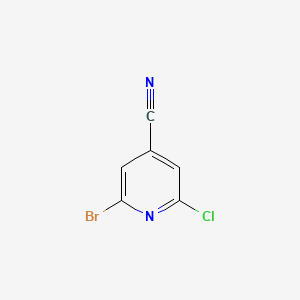
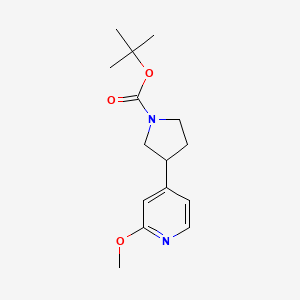
![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)


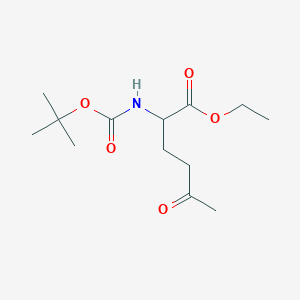
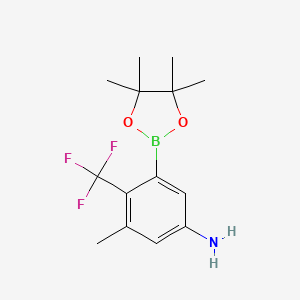
![[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane](/img/structure/B13685611.png)
